molecular formula C3H10NO4P B8593401 N-(2-hydroxyethyl)aminomethylphosphonic acid CAS No. 50655-38-4

N-(2-hydroxyethyl)aminomethylphosphonic acid

Cat. No. B8593401
M. Wt: 155.09 g/mol
InChI Key: SCQKIXZMVJQAMS-UHFFFAOYSA-N
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Patent
US05703273

Procedure details

A solution of paraformaldehyde (4.0 g, 0.122 mole), ethanolamine (12 g, 0.2 mole), triisopropylphosphite (20.9 g, 0.1 mole) and 50 mL of isopropanol was stirred at 90° C. for 16 hours. The isopropanol was removed under vacuum and 50 mL of conc. HCl was added in one portion. The solution was heated at reflux for 6 hours after which time it was assayed by 31P-NMR. N-(2-Hydroxyethyl)aminomethylphosphonic acid was obtained in 78% yield.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=O.[CH2:3]([CH2:5][NH2:6])[OH:4].C([O:10][P:11]([O:16]C(C)C)[O:12]C(C)C)(C)C>C(O)(C)C>[OH:4][CH2:3][CH2:5][NH:6][CH2:1][P:11](=[O:16])([OH:12])[OH:10]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C=O
Name
Quantity
12 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
20.9 g
Type
reactant
Smiles
C(C)(C)OP(OC(C)C)OC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The isopropanol was removed under vacuum and 50 mL of conc. HCl
ADDITION
Type
ADDITION
Details
was added in one portion
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours after which time it
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
OCCNCP(O)(O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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